6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid

Catalog No.
S13774016
CAS No.
M.F
C10H10N2O2
M. Wt
190.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxyl...

Product Name

6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid

IUPAC Name

6-[methyl(prop-2-ynyl)amino]pyridine-3-carboxylic acid

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

InChI

InChI=1S/C10H10N2O2/c1-3-6-12(2)9-5-4-8(7-11-9)10(13)14/h1,4-5,7H,6H2,2H3,(H,13,14)

InChI Key

WHKFSIMTGCZIST-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1=NC=C(C=C1)C(=O)O

6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is a heterocyclic organic compound characterized by a pyridine ring with a carboxylic acid group and an amino group that has a methyl(prop-2-yn-1-yl) substituent. Its molecular formula is C10H10N2O2C_{10}H_{10}N_{2}O_{2}, and it has a molecular weight of approximately 190.20 g/mol. This compound is notable for its structural complexity and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis .

  • Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions may convert the carboxylic acid group into alcohols or aldehydes, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can engage in nucleophilic substitution reactions, allowing for the introduction of different functional groups onto the pyridine ring .

Common Reagents and Conditions

Reaction TypeReagents Used
OxidationPotassium permanganate, Chromium trioxide
ReductionLithium aluminum hydride, Sodium borohydride
SubstitutionAlkyl halides, Acyl chlorides, Sulfonyl chlorides

Research indicates that 6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid exhibits potential biological activities, including:

  • Antimicrobial Properties: The compound has been studied for its effectiveness against various bacterial strains.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular pathways.

These properties make it a candidate for further investigation as a pharmaceutical agent .

The synthesis of 6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid typically involves multi-step organic reactions:

  • Formation of the Pyridine Ring: Starting from precursors like 2,6-dimethylpyridine through cyclization reactions.
  • Introduction of the Carboxylic Acid Group: Achieved via oxidation reactions using appropriate reagents.
  • Substitution with Methyl(prop-2-yn-1-yl)amino Group: Nucleophilic substitution reactions introduce the amino group under basic conditions .

6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid has several significant applications:

  • In Chemistry: Acts as a building block for synthesizing complex organic molecules and heterocyclic compounds.
  • In Biology: Investigated for potential antimicrobial and anticancer properties.
  • In Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

These applications highlight its versatility in research and industry .

The mechanism of action for 6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid involves interactions with specific molecular targets such as enzymes or receptors. It may modulate their activity, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Several compounds share structural similarities with 6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaMolecular Weight
5-Bromo-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acidC10H9BrN2O2C_{10}H_{9}BrN_{2}O_{2}269.09 g/mol
2-Chloro-6-[methyl(prop-2-yn-1-y)amino]pyridine -4-carboxylic acidC10H9ClN2O2C_{10}H_{9}ClN_{2}O_{2}232.64 g/mol
6-Methyl -4 -[(prop -2 -yn -1 -yl) amino] pyridine -3 -carboxylic acidC11H12N2O2C_{11}H_{12}N_{2}O_{2}204.22 g/mol

Uniqueness

The uniqueness of 6-[Methyl(prop-2-yn-1-y)amino]pyridine -3-carboxylic acid lies in its specific combination of substituents on the pyridine ring, which may confer distinct biological activities compared to other similar compounds. Its potential applications in medicinal chemistry further emphasize its importance in research .

This detailed overview provides insights into the chemical properties, synthesis methods, biological activities, and applications of 6-[Methyl(prop -2 -yn -1 -yl) amino] pyridine -3 -carboxylic acid, highlighting its significance in both scientific research and industry.

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

190.074227566 g/mol

Monoisotopic Mass

190.074227566 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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